molecular formula C26H28N4O3S2 B12151691 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12151691
M. Wt: 508.7 g/mol
InChI Key: INLZGUNGDMTXRA-PGMHBOJBSA-N
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Description

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions

    Formation of Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like ammonium acetate or acetic anhydride.

    Introduction of Thiazolidinone Moiety: The thiazolidinone ring is typically introduced through a condensation reaction involving a thioamide and an α-haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidinone-containing enzymes. Its structural features make it a potential candidate for investigating protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structural similarity to known bioactive molecules suggests it could be explored for its pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidinone moiety is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidinones: Compounds with a similar core structure, used in various therapeutic applications.

Uniqueness

What sets 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C26H28N4O3S2

Molecular Weight

508.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O3S2/c1-4-33-15-9-13-27-22-20(24(31)29-14-8-10-17(2)23(29)28-22)16-21-25(32)30(26(34)35-21)18(3)19-11-6-5-7-12-19/h5-8,10-12,14,16,18,27H,4,9,13,15H2,1-3H3/b21-16-

InChI Key

INLZGUNGDMTXRA-PGMHBOJBSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

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